6-METHYL-1-{6-METHYL-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOLINE
Overview
Description
6-METHYL-1-{6-METHYL-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a combination of oxazole and pyridine rings, which are known for their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-1-{6-METHYL-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the core tetrahydroquinoline structure, which is then further functionalized to introduce the oxazole and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-1-{6-METHYL-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.
Scientific Research Applications
6-METHYL-1-{6-METHYL-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-METHYL-1-{6-METHYL-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking . This binding can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazoles, isoxazoles, and oxadiazoles, share similar biological activities.
Pyridine Derivatives: Compounds with pyridine rings, such as pyridines and pyrimidines, also exhibit comparable pharmacological properties.
Tetrahydroquinoline Derivatives: Other tetrahydroquinoline compounds, like 1,2,3,4-tetrahydroisoquinoline, have similar chemical reactivity and biological activities.
Uniqueness
The uniqueness of 6-METHYL-1-{6-METHYL-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROQUINOLINE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-10-11-20-18(13-15)9-6-12-27(20)24(28)19-14-16(2)25-23-21(19)22(26-29-23)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRPBIBISBFFRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C4C(=NOC4=NC(=C3)C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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